molecular formula C17H15NO3 B1661359 10(9H)-Acridinebutanoic acid, 9-oxo- CAS No. 90053-07-9

10(9H)-Acridinebutanoic acid, 9-oxo-

Cat. No.: B1661359
CAS No.: 90053-07-9
M. Wt: 281.3 g/mol
InChI Key: QXMSWLUVAGUMQV-UHFFFAOYSA-N
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Description

10(9H)-Acridinebutanoic acid, 9-oxo- is a chemical compound with the molecular formula C15H11NO3. It is a derivative of acridine, a heterocyclic organic compound that is known for its wide range of applications in medicinal chemistry and industrial processes. This compound is particularly noted for its potential activity as an interferon inducer and its use in various scientific research fields.

Mechanism of Action

Target of Action

It’s known that the compound and its analogs are used to study their potential activity as interferon inducers .

Mode of Action

The exact mode of action of 10(9H)-Acridinebutanoic acid, 9-oxo- It’s known to be a reagent for pre-column derivatization of amino acids for fluorescent determination in HPLC .

Biochemical Pathways

The specific biochemical pathways affected by 10(9H)-Acridinebutanoic acid, 9-oxo- It’s known that the compound and its analogs are used to study their potential activity as interferon inducers , which suggests it may influence the interferon signaling pathway.

Result of Action

The molecular and cellular effects of 10(9H)-Acridinebutanoic acid, 9-oxo- It’s known that the compound and its analogs are used to study their potential activity as interferon inducers , suggesting it may have an impact on immune response.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10(9H)-Acridinebutanoic acid, 9-oxo- typically involves the reaction of acridine derivatives with butanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where acridine is reacted with butanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods

In industrial settings, the production of 10(9H)-Acridinebutanoic acid, 9-oxo- may involve large-scale batch reactions using similar Friedel-Crafts acylation techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

10(9H)-Acridinebutanoic acid, 9-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted acridine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

10(9H)-Acridinebutanoic acid, 9-oxo- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10(9H)-Acridinebutanoic acid, 9-oxo- is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to induce interferon production sets it apart from other acridine derivatives, making it a valuable compound in both research and therapeutic contexts.

Properties

IUPAC Name

4-(9-oxoacridin-10-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16(20)10-5-11-18-14-8-3-1-6-12(14)17(21)13-7-2-4-9-15(13)18/h1-4,6-9H,5,10-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMSWLUVAGUMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238011
Record name 10(9H)-Acridinebutanoic acid, 9-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90053-07-9
Record name 10(9H)-Acridinebutanoic acid, 9-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090053079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10(9H)-Acridinebutanoic acid, 9-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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